2-Methoxyphenyl acetate
Description
Overview of Aryl Acetates within Organic Chemistry and their Research Significance
Aryl acetates, the class of organic compounds to which 2-methoxyphenyl acetate (B1210297) belongs, are characterized by an acetyl group bonded to an oxygen atom which is, in turn, attached to an aromatic ring. These compounds are significant in organic synthesis and are often used as intermediates in the production of more complex molecules, including pharmaceuticals and agrochemicals. nih.gov
The synthesis of aryl acetates can be achieved through various methods, most commonly involving the acylation of phenols with reagents like acyl chlorides or anhydrides. nih.gov For instance, p-methoxyphenyl acetate can be synthesized by treating p-methoxyphenol with acetic anhydride (B1165640). prepchem.com The reactivity of the aryl acetate is influenced by the nature and position of substituents on the aromatic ring. The acetate group itself can participate in various chemical transformations, including hydrolysis back to the corresponding phenol (B47542). The rates of these hydrolysis reactions are dependent on the stability of the leaving phenoxide group. rsc.org
Furthermore, aryl acetates are valuable in catalysis. For example, palladium-catalyzed coupling reactions of allylic acetates with aryl and vinylstannanes are important transformations in organic synthesis. acs.org The development of new and efficient methods for synthesizing aryl acetates, such as the carbonylation of aryl methyl ethers, is an active area of research, driven by the desire for more sustainable and less hazardous chemical processes. nih.gov
Current Research Landscape and Emerging Applications of 2-Methoxyphenyl Acetate and its Derivatives
The current research landscape for this compound and its derivatives is expanding, with a notable focus on their potential in biomedical applications. These compounds are being investigated for their biological activities and as precursors for the synthesis of novel therapeutic agents.
A significant area of investigation involves the synthesis of derivatives of 2-methoxyphenyl acetic acid, a closely related compound. For example, N-(2-Thienyl)methyl-2-(2-methoxyphenyl)acetamide has been synthesized from 2-(2-methoxyphenyl)acetic acid. prepchem.com Research has also explored the synthesis of various esters of 2-(2-methoxyphenyl)acetic acid, such as the methyl and ethyl esters. nih.govnih.gov
Derivatives of this compound are being explored for their potential in treating various diseases. For instance, a derivative, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), has shown promise in suppressing breast cancer progression by dual-regulating VEGFR2 and PPARγ. nih.gov This highlights the potential of modifying the core structure of this compound to develop targeted therapies. Another study focused on a benzimidazole (B57391) derivative, N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, demonstrating its leishmanicidal activity against Leishmania mexicana. nih.gov
The versatility of the this compound scaffold is further demonstrated by its use in the synthesis of compounds like 4-acetyl-2-methoxyphenyl acetate and 4-(hydroxymethyl)-2-methoxyphenyl acetate, which can serve as intermediates for more complex molecules. ebi.ac.uknih.gov
Challenges and Future Directions in this compound Research
Despite the growing interest, several challenges remain in the research of this compound and its derivatives. One of the primary challenges lies in developing highly efficient and selective synthetic methods. While traditional methods for creating aryl acetates exist, there is a continuous need for greener and more atom-economical approaches. The inertness of certain chemical bonds, such as the aromatic ether bond in precursor molecules, presents a significant hurdle in achieving high conversion rates. nih.gov
Future research will likely focus on several key areas:
Novel Synthetic Methodologies: The development of new catalytic systems and reaction conditions to synthesize this compound and its derivatives with higher efficiency and selectivity will be a major focus. This includes exploring metal-free catalytic systems and utilizing renewable starting materials. acs.org
Elucidation of Biological Mechanisms: For derivatives showing biomedical potential, a deeper understanding of their mechanisms of action at the molecular level is crucial. This will involve detailed studies on their interactions with biological targets.
Expansion of Biomedical Applications: Researchers will continue to explore the therapeutic potential of this compound derivatives in a wider range of diseases, including different types of cancer, infectious diseases, and inflammatory conditions. This will involve the design and synthesis of new analogues with improved potency and pharmacokinetic properties.
Computational Studies: The use of computational modeling and DFT calculations will play an increasingly important role in predicting the reactivity of these compounds and in designing new derivatives with desired properties. acs.org
Structure
3D Structure
Properties
IUPAC Name |
(2-methoxyphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-7(10)12-9-6-4-3-5-8(9)11-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJHPYFAYGAPLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862289 | |
| Record name | Phenol, 2-methoxy-, 1-acetate | |
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Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Colourless to pale straw coloured liquid, woody, dry, slightly green odour | |
| Record name | Guaicyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | Guaiacyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/596/ | |
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Boiling Point |
122.00 to 124.00 °C. @ 18.00 mm Hg | |
| Record name | Guaicyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032030 | |
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Solubility |
insoluble to slightly soluble in water, miscible (in ethanol) | |
| Record name | Guaiacyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/596/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.127-1.134 | |
| Record name | Guaiacyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/596/ | |
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CAS No. |
613-70-7 | |
| Record name | Phenol, 2-methoxy-, 1-acetate | |
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| Record name | Guaiacyl acetate | |
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| Record name | 2-Methoxyphenyl acetate | |
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| Record name | Phenol, 2-methoxy-, 1-acetate | |
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| Record name | Phenol, 2-methoxy-, 1-acetate | |
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| Record name | 2-methoxyphenyl acetate | |
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| Record name | GUAIACYL ACETATE | |
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| Record name | Guaicyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032030 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
31.5 °C | |
| Record name | Guaicyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032030 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies for 2 Methoxyphenyl Acetate and Its Analogues
Esterification Reactions for 2-Methoxyphenyl Acetate (B1210297) Synthesis
The primary route to 2-methoxyphenyl acetate is through the esterification of its precursor, guaiacol (B22219) (2-methoxyphenol). This transformation involves the reaction of the phenolic hydroxyl group of guaiacol with an acetylating agent.
Classical Approaches and Esterification Catalysis
The traditional synthesis of this compound, also known as guaiacyl acetate or 2-acetoxyanisole, is achieved through the acylation of guaiacol. asianpubs.org This is a specific instance of a broader class of reactions where alcohols and phenols are converted to esters. The most common method involves reacting guaiacol with acetic anhydride (B1165640) or acetyl chloride.
The reaction mechanism typically begins with the nucleophilic attack of the oxygen atom from the hydroxyl group of guaiacol on the electrophilic carbonyl carbon of the acetylating agent. libretexts.org To facilitate this reaction, a catalyst is often employed. Catalysts can be basic, such as pyridine, or acidic. Lewis acids like anhydrous zinc chloride (ZnCl₂) are particularly effective. In one established method, guaiacol is reacted with acetic anhydride in the presence of anhydrous ZnCl₂ and acetic acid, with the mixture being heated to drive the reaction to completion. asianpubs.org Another classical approach involves simply heating the phenol (B47542) with acetic anhydride. For instance, the related compound p-methoxyphenyl acetate is synthesized by heating p-methoxyphenol with acetic anhydride on a steam bath for several hours. prepchem.com
Various catalysts have been explored to improve the efficiency of such acylations, as summarized in the table below.
Table 1: Catalysts in Classical Esterification for Phenyl Acetate Synthesis
| Catalyst | Acetylating Agent | Conditions | Key Features |
|---|---|---|---|
| Zinc Chloride (ZnCl₂) | Acetic Anhydride | Heating (90-95 °C) | Common Lewis acid catalyst for acylation of phenols. asianpubs.org |
| None (Thermal) | Acetic Anhydride | Steam Bath | A simple method, though it may require prolonged heating. prepchem.com |
| DMAP·HCl | Various | Base-free | Recyclable catalyst for the acylation of inert alcohols. organic-chemistry.org |
| Phosphomolybdic acid | Acetic Anhydride | Ambient Temperature | Efficient under solvent-free conditions. |
Advanced Synthetic Protocols: Microwave-Assisted and Sonochemical Methods
To overcome the limitations of classical heating, such as long reaction times and potential side reactions, advanced synthetic protocols utilizing microwave (MW) irradiation and ultrasound (sonochemistry) have been developed. These techniques offer rapid and efficient energy transfer directly to the reacting molecules.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate the rate of esterification reactions. psu.edu The process involves localized superheating of polar molecules, leading to faster reaction times and often higher yields compared to conventional heating. derpharmachemica.com For example, the synthesis of various thiazolidinones and other heterocyclic compounds has been significantly improved using microwave dielectric heating. jchps.com In the context of ester synthesis, N-(2-acetoxy-ethyl-)maleimide has been synthesized from its corresponding acid using acetic anhydride as a solvent under microwave irradiation, demonstrating the utility of this method for acylation. colab.ws
Sonochemical Methods: Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates. The synthesis of acetyl eugenol (B1671780) (4-allyl-2-methoxyphenyl acetate), a structural analogue of this compound, has been successfully achieved via the esterification of eugenol with acetic anhydride using a sonochemical method. researchgate.netatlantis-press.com This approach has been shown to shorten reaction times compared to conventional stirring methods. researchgate.net In one study, the sonication of eugenol and acetic anhydride for 90 minutes yielded the desired acetylated product. atlantis-press.com
Table 2: Comparison of Conventional and Advanced Synthetic Methods
| Method | Typical Reaction Time | Energy Source | Key Advantage | Reference |
|---|---|---|---|---|
| Conventional Heating | Hours | External (Oil Bath, Mantle) | Simple setup | prepchem.com |
| Microwave-Assisted | Minutes | Microwave Irradiation | Rapid heating, increased yields | derpharmachemica.comjchps.comcolab.ws |
| Sonochemical | Minutes to Hours | Ultrasound Waves | Enhanced mixing, localized energy | researchgate.netatlantis-press.com |
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, this can be achieved by using environmentally benign solvents, reusable catalysts, and solvent-free conditions.
Several green strategies are applicable to this esterification. The use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea (B33335) or zinc chloride, has been reported as an efficient and green medium for various organic reactions, including condensations that form chalcone (B49325) derivatives. ekb.egjetir.org These solvents are often biodegradable, have low toxicity, and can be recycled.
Another green approach is the use of solid-supported, reusable catalysts. For example, perchloric acid supported on silica (B1680970) (HClO₄-SiO₂) has been used as a heterogeneous catalyst for Hantzsch condensation under solvent-free conditions, offering advantages like operational simplicity and easy catalyst recovery. semanticscholar.org Similarly, 4-(N,N-dimethylamino)pyridine hydrochloride (DMAP·HCl) has been employed as a recyclable catalyst for the acylation of alcohols under base-free conditions. organic-chemistry.org These catalytic systems minimize waste and avoid the use of corrosive or difficult-to-handle reagents.
Derivatization Strategies for this compound Analogues
The this compound scaffold can be modified to produce a variety of analogues with different properties. Key strategies for derivatization include further acylation and the use of complex, efficiency-focused reaction sequences.
Acylation Reactions and Regioselectivity
The acylation of guaiacol is a critical reaction that can lead not only to this compound (O-acylation) but also to its isomers where the acetyl group is attached to the aromatic ring (C-acylation). asianpubs.org The control of regioselectivity—the position at which the reaction occurs—is crucial for synthesizing specific analogues.
The Friedel-Crafts acylation of guaiacol, for example, can yield products like acetovanillone. The choice of catalyst and reaction conditions determines the product distribution. Using acetic anhydride with anhydrous zinc chloride tends to produce a mix of acylated products. asianpubs.org In contrast, using acetyl chloride in the presence of aluminum chloride (AlCl₃) under solvent-free conditions can also be used for Friedel-Crafts acylation to produce acetovanillone. asianpubs.org The competition between O-acylation (ester formation) and C-acylation (ketone formation) is a key challenge that must be managed to obtain the desired analogue.
Multi-Component Reactions and One-Pot Syntheses
Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies for building complex molecules from simple precursors in a single operation, avoiding the need to isolate intermediates. mdpi.comsioc-journal.cn These methods are increasingly used in drug discovery and materials science to generate diverse molecular libraries quickly. semanticscholar.orgnih.gov
While specific MCRs for this compound analogues are not extensively detailed, the principles are broadly applicable. For instance, the Hantzsch dihydropyridine (B1217469) synthesis, a well-known four-component reaction, combines an aldehyde, a β-ketoester, ethyl acetoacetate, and ammonia (B1221849) or ammonium (B1175870) acetate to produce dihydropyridines. semanticscholar.orgnih.gov Similarly, the Povarov reaction can be used to synthesize tetrahydroquinolines from anilines, aldehydes, and an alkene. nih.gov These powerful reactions could be adapted to incorporate a 2-methoxyphenyl-containing starting material, thereby generating complex analogues in a highly convergent and atom-economical fashion. One-pot syntheses of xanthene derivatives have also been developed using reusable catalysts under solvent-free conditions, highlighting the potential for efficient and environmentally friendly access to complex heterocyclic systems. chemicalpapers.com
Synthesis of Imine-Based Derivatives and Schiff Bases
Imine or Schiff base derivatives are synthesized through the condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or a ketone. mediresonline.orgnih.gov This reaction is a cornerstone in the synthesis of various organic compounds and is characterized by the formation of an azomethine (-C=N-) group. nih.gov
A general method for synthesizing imine derivatives involves stirring a solution of an appropriate aldehyde, an amine derivative, and a dehydrating agent like magnesium sulfate (B86663) in a suitable solvent such as ethanol. nih.gov The reaction mixture can be heated, for instance using microwave irradiation, to drive the reaction to completion. nih.govresearchgate.nettubitak.gov.tr The resulting imine product can then be purified using techniques like column chromatography. nih.govresearchgate.nettubitak.gov.tr For example, N-(4-Methoxyphenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanimine was synthesized from imidazo[1,2-a]pyrimidine-2-carbaldehyde (B140957) and p-anisidine (B42471) with a high yield of 85%. nih.govresearchgate.net
The synthesis of Schiff bases from 4-aminoantipyrine (B1666024) and various cinnamaldehydes has also been reported. mdpi.com These reactions are typically carried out by refluxing equimolar amounts of the reactants in ethanol. mdpi.com The progress of the reaction can be monitored by thin-layer chromatography (TLC). mdpi.com Furthermore, novel Schiff base derivatives have been synthesized from para-aminophenol and various benzaldehyde (B42025) derivatives, resulting in high percentage yields. mediresonline.org
These imine derivatives can be further modified. For instance, they can be reduced to their corresponding amine compounds using a reducing agent like sodium borohydride (B1222165) (NaBH4) in methanol (B129727). nih.govresearchgate.nettubitak.gov.tr This two-step process of imine formation followed by reduction provides a versatile route to a variety of amine-bearing compounds. nih.govresearchgate.nettubitak.gov.tr
Table 1: Examples of Synthesized Imine Derivatives
| Product Name | Starting Materials | Yield (%) | Reference |
| N-(4-Methoxyphenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanimine | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, p-anisidine | 85 | nih.govresearchgate.net |
| 4-((Cinnamylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | 4-aminoantipyrine, Cinnamaldehyde | High | mdpi.com |
| 4-((4-Nitrobenzylidene)amino)phenol | para-Aminophenol, 4-Nitrobenzaldehyde | 91.6 | mediresonline.org |
| 4-((4-Methoxybenzylidene)amino)phenol | para-Aminophenol, Anisaldehyde | 95.7 | mediresonline.org |
Incorporation into Heterocyclic Systems (e.g., Pyrazoles, Triazoles, Quinazolinones)
The 2-methoxyphenyl moiety is a common substituent in various heterocyclic compounds, which are known for their diverse biological activities. The synthesis of these derivatives often involves multi-step procedures starting from simple precursors.
Pyrazoles: Pyrazoles are typically synthesized by the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648). youtube.com A two-step flow chemistry process has been developed for the synthesis of substituted pyrazoles from acetophenones. galchimia.com This involves the initial condensation of an acetophenone (B1666503) with dimethylformamide dimethyl acetal (B89532) (DMADMF) to form an enaminone intermediate, which is then reacted with hydrazine to yield the pyrazole (B372694). galchimia.com Another approach involves the [3+2] cycloaddition reaction between vinyl sulfonyl fluorides and diazo compounds or azides to construct the pyrazole core. organic-chemistry.org
Triazoles: Derivatives of 1,2,4-triazole (B32235) containing a methoxyphenyl substituent are of significant interest. zsmu.edu.ua The synthesis of these compounds can be achieved through various methods. One common route involves the reaction of 2-mercaptobenzothiazole (B37678) with ethyl chloroacetate, followed by treatment with hydrazine hydrate (B1144303) to form a key hydrazide intermediate. wisdomlib.org This intermediate can then be cyclized to form the triazole ring. wisdomlib.org Another method describes a [3+2] cycloaddition reaction between vinyl sulfonyl fluorides and azides to form the triazole core. organic-chemistry.orgorganic-chemistry.org
Quinazolinones: Quinazolinone derivatives are another important class of heterocyclic compounds. Their synthesis can be initiated from 2-methoxybenzoic acid, which is converted to its anhydride and then reacted with an appropriate amino acid. nih.gov The resulting intermediate undergoes a series of reactions including ring closure to form the quinazolinone scaffold. nih.gov For instance, 1-substituted-4-(2-methoxyphenyl)-s-triazolo[4,3-a]quinazolin-5(4H)-ones have been synthesized, where the final cyclization step yields the desired triazolo-quinazolinone. researchgate.net Another synthetic route involves the reaction of 2-hydrazino-3-(4-methoxyphenyl)-quinazolin-4(3H)-one with various ketones to produce 3-(4-methoxyphenyl)-2-substitutedamino-quinazolin-4(3H)-ones. nih.gov
Table 2: Examples of Heterocyclic Systems Incorporating the 2-Methoxyphenyl Moiety
| Heterocycle | General Synthetic Approach | Starting Materials (Example) | Reference |
| Pyrazole | Condensation of 1,3-dicarbonyl with hydrazine | Acetophenone, DMADMF, Hydrazine | galchimia.com |
| Triazole | Cyclization of hydrazide intermediate | 2-Mercaptobenzothiazole, Ethyl chloroacetate, Hydrazine hydrate | wisdomlib.org |
| Quinazolinone | Multi-step synthesis from anthranilic acid derivatives | 2-Methoxybenzoic acid, 2-Amino-3-nitrobenzoic acid | nih.gov |
Catalytic Applications in the Synthesis of this compound Derivatives
Catalytic methods, particularly those involving transition metals, are powerful tools for the synthesis of complex organic molecules, including derivatives of this compound. These reactions offer high efficiency and selectivity in forming new carbon-carbon (C-C) and carbon-oxygen (C-O) bonds.
Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for creating C-C bonds. fiveable.melibretexts.org The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide or triflate, is a prominent example. libretexts.orglibretexts.orgyoutube.com This reaction is catalyzed by a palladium(0) complex and requires a base to proceed. libretexts.orglibretexts.orgyoutube.com The general mechanism involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. libretexts.org
The Suzuki-Miyaura reaction has been successfully used for the synthesis of various functionalized imidazole (B134444) derivatives by coupling unprotected haloimidazoles with different boronic acids. nih.gov The choice of palladium precursor, ligands, and base is crucial for the reaction's success. libretexts.orgacs.org For instance, bulky, electron-rich phosphine (B1218219) ligands can enhance the reactivity of less reactive chlorides in Suzuki coupling. libretexts.org
Beyond palladium, other transition metals like nickel are also effective catalysts for forming C-C and C-O bonds. tcichemicals.com Transition metal-catalyzed reactions have revolutionized the synthesis of a wide array of functional molecules. tcichemicals.comlibretexts.org
C-C Bond Formation: Transition metals catalyze the cross-coupling of various organic substrates to form new C-C bonds. nih.govresearchgate.net For example, nickel can catalyze the three-component carboamination of internal alkynes with boronic acids and anthranils to produce tetrasubstituted enamines. acs.orgacs.org These reactions often proceed through mechanisms involving oxidative addition, transmetalation, and reductive elimination, similar to palladium-catalyzed couplings. nih.gov
C-O Bond Formation: The formation of C-O bonds can also be achieved using transition metal catalysis. The hydrodeoxygenation (HDO) of guaiacol (2-methoxyphenol), a model compound for lignin, has been studied using various transition metal catalysts like nickel, cobalt, and iron. frontiersin.orgcardiff.ac.uk The reaction mechanism can involve different pathways, including dehydroxylation, demethylation, and demethoxylation, leading to the cleavage of C-O bonds. cardiff.ac.uk For instance, density functional theory (DFT) calculations have shown that Co(0001) and Ni(111) surfaces are favorable for breaking the C-O bonds in phenolic compounds. frontiersin.org
Table 3: Overview of Catalytic Reactions
| Reaction Type | Catalyst System (Example) | Bond Formed | Key Features | Reference |
| Suzuki-Miyaura Coupling | Pd(OAc)2 / Phosphine ligand | C-C | High functional group tolerance, mild conditions. libretexts.org | libretexts.orglibretexts.org |
| Nickel-Catalyzed Carboamination | Ni(acac)2 / PPh3 | C-C | Three-component reaction, regio- and stereoselective. acs.org | acs.org |
| Guaiacol Hydrodeoxygenation | Ni, Co, Fe | C-O Cleavage | Important for biomass upgrading. frontiersin.org | frontiersin.orgcardiff.ac.uk |
Spectroscopic and Advanced Analytical Characterization in 2 Methoxyphenyl Acetate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 2-Methoxyphenyl acetate (B1210297), offering insights into the connectivity and chemical environment of its constituent atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of 2-Methoxyphenyl acetate, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the downfield region, generally between 6.9 and 7.2 ppm. chemicalbook.com The methoxy (B1213986) group (-OCH₃) protons characteristically present as a sharp singlet further upfield, around 3.791 ppm. chemicalbook.com The methyl protons of the acetate group (-OCOCH₃) also produce a singlet, which is found in the most upfield region of the spectrum, at approximately 2.285 ppm. chemicalbook.com
Table 1: Representative ¹H NMR chemical shifts for this compound in CDCl₃. chemicalbook.com
Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of this compound. The carbonyl carbon of the acetate group is the most deshielded, appearing at a chemical shift of approximately 169.5 ppm. The aromatic carbons exhibit signals in the range of 112 to 151 ppm, with the carbon attached to the methoxy group (C-2) appearing around 151.0 ppm and the carbon bearing the acetate group (C-1) at about 140.9 ppm. The remaining aromatic carbons (C-3 to C-6) resonate between 112.7 and 126.7 ppm. The methoxy carbon gives a signal at approximately 55.8 ppm, while the methyl carbon of the acetate group is the most shielded, appearing at around 20.8 ppm.
Table 2: Predicted ¹³C NMR chemical shifts for this compound.
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity within the this compound molecule.
COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would show correlations between the adjacent aromatic protons, helping to delineate the substitution pattern on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached. sdsu.edu This technique is instrumental in assigning the signals for each CH group in the aromatic ring and confirming the assignments of the methoxy and acetyl methyl groups.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the two substituted aromatic carbons (C-1 and C-2). For instance, a correlation would be expected between the methyl protons of the acetate group and the carbonyl carbon, as well as between the methoxy protons and the C-2 aromatic carbon.
These 2D NMR methods, when used in concert, provide a comprehensive and detailed map of the molecular structure of this compound, leaving no ambiguity in its identification. rsc.orgyoutube.comscience.gov
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide further structural confirmation.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with a high degree of confidence. For a molecule with the chemical formula C₉H₁₀O₃, the expected exact mass is 166.06299 g/mol . HRMS analysis would confirm this precise mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. analytice.com In the analysis of this compound, a sample is first vaporized and passed through a GC column, which separates it from any impurities. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.
The resulting mass spectrum for this compound typically shows a molecular ion peak [M]⁺ at an m/z of 166. chemicalbook.comnist.gov The fragmentation pattern is also characteristic of the molecule's structure. A prominent fragment is often observed at m/z 124, corresponding to the loss of an acetyl group (CH₂=C=O) from the molecular ion. chemicalbook.com Another significant peak can be seen at m/z 109, which results from the subsequent loss of a methyl group (-CH₃). chemicalbook.com The base peak, the most intense peak in the spectrum, is often the fragment at m/z 124. chemicalbook.com This combination of retention time from the GC and the specific mass spectrum provides a high level of certainty for both the purity and identity of this compound. chemicalbook.comsigmaaldrich.comglpbio.com
Table 3: Common mass spectral fragments of this compound. chemicalbook.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum provides characteristic absorption bands that confirm its structure. The presence of the ester group is indicated by a strong carbonyl (C=O) stretching vibration. The aromatic ring gives rise to characteristic C=C stretching absorptions. Additionally, the C-O stretching vibrations of the ester and methoxy groups, as well as C-H stretching from the aromatic ring and the methyl group, are observable. researchgate.netyoutube.com
Key IR absorption bands for this compound include:
Carbonyl (C=O) Stretch: A strong, sharp peak typically found in the range of 1735-1750 cm⁻¹ for saturated esters. pressbooks.pub
Aromatic C=C Stretch: Peaks in the region of 1450-1600 cm⁻¹. researchgate.net
C-O Stretch (Ester and Ether): Absorbances in the 1000-1300 cm⁻¹ region. researchgate.net
C-H Stretch (Aromatic and Aliphatic): Bands appearing around 2800-3100 cm⁻¹. researchgate.net
The specific wavenumbers can be influenced by the sample preparation method, such as Attenuated Total Reflectance (ATR) or transmission through salt plates. nih.gov
Table 1: Characteristic Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carbonyl (Ester) | C=O Stretch | 1735 - 1750 | Strong |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |
| Ester & Ether | C-O Stretch | 1000 - 1300 | Medium to Strong |
| Aromatic & Aliphatic | C-H Stretch | 2800 - 3100 | Medium |
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. sigmaaldrich.com It allows for the separation of the compound from its precursors, byproducts, and impurities. When coupled with a mass spectrometer (LC-MS), it provides not only retention time data for quantification but also mass-to-charge ratio information, which aids in the unequivocal identification of the compound. nih.govlcms.cz
Reversed-phase HPLC, often employing C18 columns, is a common mode of separation. mdpi.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), sometimes with additives to improve peak shape and resolution. mdpi.com Detection is commonly achieved using a UV detector, as the aromatic ring in this compound absorbs UV light. chem-soc.si
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions that synthesize this compound. fishersci.canrct.go.th By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the disappearance of reactants and the appearance of the product can be visualized. fishersci.ca The components are separated based on their differential partitioning between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase. nrct.go.th Visualization can be achieved under UV light or by using staining reagents. mdpi.comillinois.edu
Supercritical Fluid Chromatography (SFC) is a type of normal-phase chromatography that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.orgteledynelabs.comyoutube.com This technique is advantageous for its high efficiency, rapid analysis times, and reduced use of organic solvents. youtube.comnih.gov SFC is particularly well-suited for the separation of thermally labile and non-volatile compounds, making it a viable option for the analysis of this compound. wikipedia.orgteledynelabs.com The addition of co-solvents like methanol can modify the polarity of the mobile phase to optimize separation. wikipedia.org
Micellar Electrokinetic Chromatography (MEKC) is a modification of capillary electrophoresis that allows for the separation of neutral analytes like this compound. wikipedia.orgnih.govnews-medical.net In MEKC, surfactants are added to the buffer solution above their critical micelle concentration, forming micelles that act as a pseudo-stationary phase. wikipedia.orgnih.gov Analytes are separated based on their differential partitioning between the aqueous mobile phase and the hydrophobic interior of the micelles. nih.govnews-medical.net This technique offers high separation efficiency and resolution. ijpsonline.com
Other Advanced Analytical Methods (e.g., X-ray Crystallography for Solid-State Structure)
While this compound is a liquid at room temperature, its derivatives or related solid compounds can be analyzed using X-ray crystallography to determine their precise three-dimensional atomic arrangement in the solid state. For instance, the crystal structure of 2-(2-methoxyphenyl)acetic acid has been determined, providing detailed information on bond lengths, bond angles, and intermolecular interactions. researchgate.net Such studies on related compounds can offer insights into the conformational preferences and packing arrangements that might be relevant to the behavior of this compound in different environments.
Biological Activities and Pharmacological Potential of 2 Methoxyphenyl Acetate and Analogues
Antimicrobial Investigations
Analogues of 2-methoxyphenyl acetate (B1210297) have been the subject of numerous studies to determine their effectiveness against a range of microbial species, including bacteria and fungi.
Several studies have highlighted the antibacterial potential of compounds structurally related to 2-methoxyphenyl acetate. For instance, essential oils containing methoxyphenol derivatives like eugenol (B1671780) have demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Eugenol, a well-known methoxyphenol, has shown high efficacy, particularly against Staphylococcus aureus (a Gram-positive bacterium) and various Gram-negative strains. nih.gov Another study focused on a Schiff base coated with Fe3O4 magnetic nanoparticles, specifically 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, which exhibited notable antimicrobial activity against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). researchgate.net
Interactive Table: Antibacterial Activity of this compound Analogues
| Compound/Essential Oil | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| Eugenol | Staphylococcus aureus | High | nih.gov |
| Eugenol | Gram-negative strains | High | nih.gov |
| 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated Fe3O4 NPs | Escherichia coli | Yes | researchgate.net |
| 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated Fe3O4 NPs | Staphylococcus aureus | Yes | researchgate.net |
The antifungal properties of this compound analogues have also been investigated. Research has shown that certain aroma chemicals, including 2-phenethyl acetate, exhibit a dose-dependent inhibitory effect on the mycelial growth of various seed-borne fungal pathogens. researchgate.net Furthermore, a series of novel butenolide derivatives containing a methoxyacrylate scaffold were synthesized and evaluated for their antifungal activity. nih.gov Several of these compounds demonstrated significant in vitro antifungal activity against a range of phytopathogens, with some showing better efficacy than the commercial fungicide trifloxystrobin (B1683241) against Sclerotinia sclerotiorum. nih.gov
In the search for new treatments for tuberculosis, researchers have synthesized and evaluated derivatives that share structural similarities with this compound. A study on 1,4-substituted-1,2,3-triazoles revealed that several compounds in this class possess promising antitubercular activity, with some exhibiting minimum inhibitory concentration (MIC) values below 10 μg/mL against Mycobacterium tuberculosis. nih.gov Another investigation focused on 2-mercaptobenzothiazole (B37678) derivatives as potential inhibitors of Mycobacterium tuberculosis type II NADH dehydrogenase (NDH-2), a crucial enzyme for the bacterium's survival. nih.govrsc.org Two compounds from this series, C3 and C4, were identified as potent antitubercular agents. nih.govrsc.org
Anticancer Research and Cytotoxicity Studies
The potential of this compound and its analogues as anticancer agents has been a significant area of research, with studies focusing on their ability to inhibit cancer cell growth and induce cell death.
Analogues of this compound have demonstrated the ability to inhibit the proliferation of various cancer cell lines. For example, 2-methoxyestradiol (B1684026) (2-ME), a metabolite of estradiol, has been shown to significantly inhibit the growth of human osteosarcoma cells in a dose- and time-dependent manner. nih.gov Similarly, (E)-2-Methoxy-4-(3-(4-methoxyphenyl) Prop-1-en-1-yl) Phenol (B47542) (MMPP) has exhibited anticancer effects by inhibiting the growth of breast cancer cell lines, including triple-negative (MDA-MB-231 and MDA-MB-468) and luminal A type (MCF7) cells. nih.gov Another study highlighted that inhibiting the ACSS2 enzyme, which is involved in acetate metabolism, with a molecule named VY-3-135, led to a significant reduction in the growth of breast cancer tumors in preclinical models. drugtargetreview.com Furthermore, 2-methoxyestradiol has also been found to selectively suppress the proliferation of long-term estrogen-deprived (LTED) breast cancer cells, which serve as a model for endocrine therapy-resistant breast cancer. mdpi.com
Interactive Table: Inhibition of Cancer Cell Proliferation by this compound Analogues
| Compound | Cancer Cell Line | Effect | Reference |
|---|---|---|---|
| 2-Methoxyestradiol (2-ME) | Human Osteosarcoma (MG63) | Growth inhibition | nih.gov |
| (E)-2-Methoxy-4-(3-(4-methoxyphenyl) Prop-1-en-1-yl) Phenol (MMPP) | Breast Cancer (MDA-MB-231, MDA-MB-468, MCF7) | Growth inhibition, Cytotoxicity | nih.gov |
| VY-3-135 (ACSS2 inhibitor) | Breast Cancer (preclinical models) | Tumor growth inhibition | drugtargetreview.com |
The anticancer effects of this compound analogues are often attributed to their ability to induce apoptosis (programmed cell death) and modulate the cell cycle. For instance, 2-methoxyestradiol (2-ME) has been observed to block cell cycle progression at the G2/M phase in human prostate cancer cells and induce apoptosis. uthscsa.edu The mechanism involves the upregulation of p21 and an increase in phosphorylated cdc2. uthscsa.edu In human osteosarcoma cells, 2-ME also induces cell cycle arrest and apoptosis. nih.gov
Similarly, (E)-2-Methoxy-4-(3-(4-methoxyphenyl) Prop-1-en-1-yl) Phenol (MMPP) induces apoptosis in breast cancer cells by activating pro-apoptotic proteins such as caspase-3, caspase-8, caspase-9, and Bax, while inhibiting the anti-apoptotic protein Bcl-2. nih.gov MMPP achieves this by dual-regulating VEGFR2 and PPARγ, which in turn suppresses the AKT signaling pathway. nih.gov
Chalcone (B49325) derivatives, which can be considered structural analogues, have also been shown to induce G2/M phase cell cycle arrest and apoptosis in ovarian cancer cells. nih.gov This process is associated with the generation of reactive oxygen species (ROS) and DNA damage. nih.gov Synthetic bile acid derivatives have also been found to modulate the cell cycle and induce apoptosis in various human cancer cells through pathways involving the upregulation of Bax and p21, as well as caspase activation. nih.gov
Targeting Specific Signaling Pathways (e.g., VEGFR2, PPARγ, STAT3)
While direct evidence linking this compound to the VEGFR2, PPARγ, or STAT3 signaling pathways is limited in the current scientific literature, research into its analogues provides some initial insights. The exploration of structurally similar compounds suggests potential, albeit indirect, connections to these critical cellular pathways.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a crucial process in both normal physiology and the progression of diseases like cancer. nih.govnih.gov Inhibition of the VEGFR-2 signaling pathway is a significant strategy in the development of new anticancer therapies. nih.govnih.govacs.org Although no studies have directly implicated this compound, the broader class of phenyl acetate derivatives has been a subject of medicinal chemistry research, though often for different therapeutic targets. acs.org
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a pivotal role in regulating inflammation, metabolism, and cell differentiation. nih.gov The activation of PPARγ can modulate inflammatory responses, making it an attractive target for anti-inflammatory drug development. nih.gov Notably, derivatives of eugenol, a compound structurally related to guaiacol (B22219) (the precursor to this compound), have been identified as PPARγ agonists, suggesting that compounds with a guaiacol-like scaffold may have the potential to interact with this pathway. nih.gov
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, is involved in tumor progression and cell proliferation. researchgate.netresearchgate.net Consequently, the inhibition of the STAT3 signaling pathway is a promising approach in cancer therapy. researchgate.netresearchgate.netnih.gov Research has shown that certain quinoline (B57606) and quinazoline (B50416) derivatives can act as inhibitors of the STAT3 pathway, highlighting that specific aromatic structures can be designed to target this signaling cascade. researchgate.netnih.gov However, a direct link between this compound or its close analogues and STAT3 inhibition has not yet been established.
Further research is necessary to elucidate whether this compound or its analogues can directly modulate the VEGFR2, PPARγ, or STAT3 signaling pathways and to what extent this contributes to their pharmacological potential.
Anti-inflammatory Studies
The anti-inflammatory potential of this compound and its analogues, particularly guaiacol and its derivatives, has been the subject of several investigations. These studies highlight the capacity of these compounds to modulate key inflammatory processes.
Modulation of Inflammatory Mediators
Inflammatory mediators are a broad category of molecules that contribute to the inflammatory response. Research into analogues of this compound has demonstrated effects on some of these mediators. For instance, guaiacol has been shown to possess anti-inflammatory characteristics. patsnap.com A study on a novel genistein (B1671435) analogue, 2,4,6-trihydroxy-alpha-p-methoxyphenylacetophenone, revealed its ability to inhibit the release of prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator, in response to UVB irradiation both in cell cultures and in animal models. nih.gov This compound effectively reduced skin edema and other histological changes associated with inflammation. nih.gov
Furthermore, a synthetic chalcone derivative, E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone, has been shown to exert significant anti-inflammatory effects. nih.gov This compound was found to downregulate the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and MCP-1 in macrophages. nih.gov The mechanism of action appears to involve the induction of heme oxygenase-1 (HO-1), a protein with known anti-inflammatory properties. nih.gov
These findings suggest that compounds structurally related to this compound can interfere with the production and release of critical inflammatory mediators, which is a cornerstone of their anti-inflammatory activity.
COX-2 Inhibition Potential
Cyclooxygenase-2 (COX-2) is an enzyme that is often upregulated at sites of inflammation and plays a crucial role in the synthesis of pro-inflammatory prostaglandins. youtube.com Inhibition of COX-2 is a major target for anti-inflammatory therapies. Guaiacol, the parent phenol of this compound, has been shown to inhibit the expression of the COX-2 gene in macrophages stimulated with lipopolysaccharide (LPS). nih.govmedchemexpress.com This inhibition is linked to the suppression of NF-κB activation, a key transcription factor in the inflammatory response. nih.govmedchemexpress.com
A comparative study of several 2-methoxyphenols found that vanillin (B372448) and guaiacol, in particular, were effective at inhibiting COX-2 gene expression. nih.gov The anti-inflammatory activity of these compounds was found to be dependent on the phenolic O-H bond dissociation enthalpy and other molecular properties. nih.gov Another study investigating a range of 2-methoxyphenols also reported that the majority of the studied compounds were COX-2 inhibitors. josai.ac.jp
The potential for COX-2 inhibition by guaiacol and its derivatives suggests that this compound and its analogues may exert their anti-inflammatory effects, at least in part, through the modulation of this important enzyme.
Antioxidant Properties and Mechanisms
The antioxidant capacity of this compound and its analogues, particularly those containing the guaiacol moiety, has been explored through various studies. This research indicates a significant potential for these compounds to counteract oxidative stress.
Free Radical Scavenging Activities
Free radicals are highly reactive molecules that can cause cellular damage, and the ability to scavenge these radicals is a key antioxidant mechanism. Guaiacol and its derivatives have demonstrated notable free radical scavenging properties. nih.govnih.gov Theoretical studies have identified that the hydrogen transfer (HT) from the phenolic hydroxyl group is a primary mechanism for this activity in nonpolar environments. nih.gov In aqueous solutions, a sequential proton electron transfer (SPET) mechanism is thought to be more significant. nih.gov
The reactivity of guaiacol derivatives in scavenging peroxyl radicals has been shown to be influenced by the surrounding environment, with faster reactions observed in aqueous solutions compared to nonpolar media. nih.gov The order of reactivity among different guaiacol derivatives can also vary depending on the environment. nih.gov For example, in nonpolar conditions, the order of reactivity was found to be vanillic alcohol > eugenol > guaiacol > vanillin > vanillic acid. nih.gov
Experimental studies have confirmed the hydroxyl radical scavenging effects of guaiacol. nih.gov At various concentrations, guaiacol was shown to inhibit the formation of thiobarbituric acid reactive substances (TBA-RS) in a dose-dependent manner. nih.gov
| Compound | Radical Scavenging Activity | IC50 (TBA-RS inhibition) |
| Guaiacol | Potent scavenger of hydroxyl radicals | ~5 x 10⁻⁶ M |
| Phenol | Inhibits TBA-RS formation | ~5 x 10⁻⁵ M |
| Formaldehyde | Inhibits TBA-RS formation | ~2 x 10⁻³ M |
This table presents the 50% inhibitory concentration (IC50) for the inhibition of thiobarbituric acid reactive substance (TBA-RS) formation, indicating hydroxyl radical scavenging activity.
Inhibition of Oxidative Stress Pathways
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. Analogues of this compound have shown the potential to mitigate oxidative stress through various mechanisms.
Studies on guaiacol derivatives have demonstrated their ability to protect against oxidative stress. acs.orgnih.gov The antioxidant activity of these compounds is often attributed to the guaiacol moiety itself. acs.org Research on vanillin, 4-methylguaiacol, and 4-ethylguaiacol, all analogues of guaiacol, has shown that they possess antioxidant activities, which can be measured through various assays like DPPH, ABTS, and ORAC. rsc.org
A study on curcumin (B1669340) and its degradation product, 4-vinyl guaiacol, found that both compounds could enhance the transactivation of the Nrf2 transcription factor. geomar.de Nrf2 is a key regulator of cellular antioxidant defense mechanisms. geomar.de Furthermore, these compounds were shown to induce the antioxidant enzyme paraoxonase 1. geomar.de
In a cellular model of Parkinson's disease, the compound 2-dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione, which contains a methoxyphenol structure, was found to protect against MPP+-induced neurotoxicity by reducing ROS production and promoting the activity of superoxide (B77818) dismutase (SOD). nih.gov This compound also influenced the expression of proteins involved in antioxidant defense and cell survival pathways. nih.gov
These findings collectively suggest that this compound and its analogues may exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular antioxidant defense pathways.
Neuroprotective and Adaptogenic Effects of Specific Derivatives
The therapeutic potential of compounds structurally related to this compound has been explored, particularly focusing on their neuroprotective capabilities. While direct studies on the adaptogenic effects of this compound are not prominent in the reviewed literature, the broader class of phenylpropanoids, to which it belongs, is recognized for being produced by plants in response to various environmental stresses, a concept analogous to adaptogenesis. cellmolbiol.orgresearchgate.netmdpi.com These compounds are integral to plant defense mechanisms against biotic and abiotic challenges. cellmolbiol.orgresearchgate.netmdpi.com
Research into guaiacol (2-methoxyphenol), the core phenolic structure of this compound, and its derivatives has shed light on their protective effects against oxidative stress, a key mechanism in neurodegeneration. A theoretical study using density functional theory analyzed the peroxyl radical scavenging activity of five different guaiacol derivatives. The study concluded that the environment, such as the polarity of the solvent and the pH, significantly influences their antioxidant activity. nih.gov For instance, all tested guaiacol derivatives demonstrated faster reaction rates in aqueous solutions compared to nonpolar media, and their reactivity towards peroxyl radicals increased with rising pH. nih.gov This highlights the importance of the physiological environment in modulating the neuroprotective potential of these compounds.
The primary mechanism for the antioxidant activity of guaiacol derivatives was identified as hydrogen transfer (HT) from the phenolic hydroxyl group in nonpolar environments. nih.gov In aqueous solutions at physiological pH, a mechanism known as sequential proton electron transfer (SPET) becomes more dominant. nih.gov These findings suggest that derivatives of this compound could exert neuroprotective effects by neutralizing harmful reactive oxygen species (ROS), thereby mitigating oxidative stress-induced neuronal damage. nih.gov
While specific data on adaptogenic effects remains limited, the inherent antioxidant properties of the guaiacol scaffold provide a strong basis for its neuroprotective potential.
Structure-Activity Relationship (SAR) Studies for Biological Activity Optimization
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the rational design of more potent and selective therapeutic agents. By systematically modifying the chemical structure of a lead compound, such as this compound, and evaluating the resulting changes in biological activity, researchers can identify the key molecular features responsible for its pharmacological effects. This process allows for the optimization of activity, selectivity, and pharmacokinetic properties. For compounds related to this compound, SAR studies focus on understanding how different substituents on the phenyl ring and modifications to the acetate group influence their biological activities, including neuroprotective and anti-inflammatory effects. nih.govnih.gov
Impact of Substituents on Biological Potency
The biological potency of guaiacol derivatives is highly dependent on the nature and position of substituents on the aromatic ring. The substituents can alter the electronic properties, lipophilicity, and steric profile of the molecule, which in turn affects its interaction with biological targets.
A study on guaiacol derivatives demonstrated that the relative antioxidant reactivity is significantly influenced by the type of substituent. nih.gov The order of reactivity was found to differ between nonpolar and aqueous environments, underscoring the complexity of SAR in different physiological compartments. nih.gov
Table 1: Relative antioxidant reactivity of guaiacol derivatives based on a theoretical study. This data illustrates how substituents (e.g., -CH2OH in vanillic alcohol, -COOH in vanillic acid) alter the radical scavenging potential in different environments. nih.gov
General principles from broader SAR studies also apply. For instance, the introduction of electron-withdrawing groups, such as halogens (e.g., chlorine), can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes, including the blood-brain barrier. However, the effect of such substitutions is complex and must be evaluated empirically, as it can either increase or decrease biological activity depending on the specific target interaction.
Identification of Key Pharmacophores
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a pharmacological response. Identifying the pharmacophore of a class of compounds is a crucial step in drug design.
For neuroprotective agents, pharmacophore models often include common features such as:
A Hydrogen Bond Acceptor: This feature can interact with hydrogen bond donor groups on the receptor or enzyme target. In this compound, the oxygen atoms of the methoxy (B1213986) and acetate carbonyl groups can act as hydrogen bond acceptors.
A Hydrophobic Region: A nonpolar, lipophilic region that can engage in van der Waals interactions with hydrophobic pockets of the target protein. The aromatic phenyl ring of this compound serves as a key hydrophobic feature.
An Aromatic Ring: Often a critical component for pi-pi stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target's binding site.
Pharmacophore modeling based on various neuroprotective compounds has reinforced the importance of these features. nih.govlu.se For example, a refined pharmacophore model for ligands binding to the benzodiazepine (B76468) site of the GABAA receptor, a target for some neuroactive compounds, includes hydrogen bond acceptors and regions of steric hindrance. nih.govlu.se By mapping the structure of this compound and its analogues onto such established pharmacophore models, researchers can predict their potential for neuroprotective activity and guide the synthesis of new derivatives with improved potency. The core guaiacol structure itself, with its hydroxyl (or in this case, acetate) and methoxy groups, represents a key pharmacophoric element for antioxidant and anti-inflammatory activities.
Computational Chemistry and Molecular Modeling of 2 Methoxyphenyl Acetate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 2-methoxyphenyl acetate (B1210297), also known as guaiacyl acetate.
The electronic structure of a molecule dictates its reactivity and physical properties. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or higher, are employed to determine the optimized geometry and electronic distribution of 2-methoxyphenyl acetate.
Key aspects of this analysis include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO (Egap) is a critical parameter indicating the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. ebi.ac.ukresearchgate.net For aromatic acetates, the HOMO is typically localized over the electron-rich phenyl ring and the ether oxygen, while the LUMO is often distributed over the carbonyl group of the acetate moiety and the aromatic ring. researchgate.net This distribution suggests that the aromatic ring is susceptible to electrophilic attack, while the carbonyl carbon is a potential site for nucleophilic attack.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.netresearchgate.netuni-muenchen.de For this compound, MEP analysis would reveal regions of negative potential (typically colored red) around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, indicating these are the most likely sites for electrophilic attack and hydrogen bond acceptance. researchgate.netresearchgate.net Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly those on the aromatic ring. researchgate.netresearchgate.net
Theoretical studies on similar molecules, such as 2-methoxyphenyl quinoline-2-carboxylate, have successfully used DFT to analyze these electronic properties, providing a reliable framework for understanding this compound. mdpi.com
This compound possesses conformational flexibility, primarily due to the rotation around the C-O bonds of the ester and methoxy groups. Conformational analysis is a computational process used to identify the most stable three-dimensional arrangements (conformers) of a molecule and their relative energies. uniprot.org
Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation of the computational model.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of this compound. These calculated frequencies correspond to the stretching and bending of specific bonds within the molecule. For instance, characteristic calculated peaks would include the C=O stretching of the ester group (typically around 1760 cm⁻¹), C-O stretching vibrations, and aromatic C-H and C=C stretching modes. These theoretical spectra, when scaled appropriately, generally show good agreement with experimental FT-IR spectra. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating the NMR chemical shifts (¹H and ¹³C) of molecules. nih.gov The predicted chemical shifts for the various protons and carbons in this compound can be compared directly with experimental spectra. For example, experimental ¹H NMR data for this compound shows signals for the aromatic protons between δ 6.86 and 7.35 ppm, the methoxy protons at δ 3.82 ppm, and the acetyl protons at δ 2.11 ppm. Theoretical calculations would aim to reproduce these values, helping to confirm the molecular structure and assign specific signals.
| Predicted Spectroscopic Data (Typical Ranges from DFT) | Experimental Spectroscopic Data |
| IR (cm⁻¹) | |
| C=O Stretch | ~1750-1770 |
| Aromatic C=C Stretch | ~1450-1600 |
| C-O Stretch | ~1100-1300 |
| ¹H NMR (ppm) | |
| Aromatic (H) | 6.8 - 7.4 |
| Methoxy (OCH₃) | ~3.8 |
| Acetyl (CH₃) | ~2.1 |
| ¹³C NMR (ppm) | |
| Carbonyl (C=O) | ~169 |
| Aromatic (C) | 112 - 151 |
| Methoxy (OCH₃) | ~55 |
| Acetyl (CH₃) | ~20 |
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for drug discovery, as it helps to understand potential mechanisms of action and predict the binding affinity of a molecule to a biological target.
Cyclooxygenase-2 (COX-2): The COX-2 enzyme is a key target for anti-inflammatory drugs. Docking studies on various inhibitors have revealed that the active site contains a larger, more accessible binding pocket compared to the COX-1 isoform, which is attributed to the presence of a valine residue (Val523) instead of a larger isoleucine. mdpi.commdpi.com This allows for the accommodation of bulkier ligands. Compounds containing a methoxyphenyl group often fit into a hydrophobic cavity within the active site. mdpi.com While specific binding affinity data for this compound with COX-2 is not extensively documented, studies on similar compounds provide valuable insights. For example, a derivative, 4-formyl-2-methoxyphenyl-4-chlorobenzoate, showed a predicted binding energy of -8.18 kcal/mol with the COX-2 receptor (PDB ID: 6COX), suggesting favorable binding. researchgate.net This indicates that the 2-methoxyphenyl moiety can contribute positively to the binding affinity within the COX-2 active site.
UDP-N-acetylenolpyruvoylglucosamine Reductase (MurB): The MurB enzyme is an essential component in the bacterial peptidoglycan biosynthesis pathway, making it an attractive target for novel antibacterial agents. nih.govnih.govnih.gov However, a review of the current scientific literature reveals a lack of specific molecular docking studies investigating the interaction between this compound and the MurB enzyme. While inhibitors of MurB have been explored computationally, these studies have focused on different chemical scaffolds, such as pyrazoles and thiazolidinones. nih.gov Therefore, predictions regarding the binding affinity of this compound for MurB cannot be provided at this time.
COX-2: The binding site for inhibitors within COX-2 is well-characterized. Docking simulations of various ligands show that key interactions often involve hydrogen bonding with polar residues at the entrance and within the active site, such as Arginine (Arg120) and Serine (Ser530). mdpi.comresearchgate.net The methoxyphenyl group of a ligand typically orients itself to form hydrophobic interactions with nonpolar residues like Val349, Leu352, Phe518, and Ala527, which line a side pocket of the active site. mdpi.comresearchgate.net It is predicted that this compound would engage in similar interactions, with its aromatic and methyl groups participating in hydrophobic contacts and its oxygen atoms acting as potential hydrogen bond acceptors.
MurB: Without specific docking studies for this compound, a detailed description of its binding site and interaction modes within the MurB enzyme cannot be accurately provided. General studies on other MurB inhibitors have identified that interactions often occur within the substrate-binding site, involving hydrogen bonds with key active site residues and interactions with the flavin cofactor (FAD). nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors, QSAR models can predict the activity of new or untested compounds, thereby guiding drug discovery and development efforts.
While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSAR have been widely applied to phenolic compounds and their derivatives to predict various biological activities, such as antioxidant and anti-inflammatory effects. nih.govresearchgate.net The development of a predictive QSAR model for a series of compounds including this compound would typically involve the following steps:
Data Set Compilation: A dataset of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition or antioxidant capacity) would be assembled.
Molecular Descriptor Calculation: A wide array of molecular descriptors for each compound, including electronic, steric, hydrophobic, and topological properties, would be calculated using specialized software.
Model Building: Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest would be employed to build a mathematical equation relating the descriptors to the biological activity. mdpi.combohrium.com
Model Validation: The predictive power and robustness of the developed model would be rigorously assessed using internal and external validation techniques.
For a series of phenolic compounds, a QSAR model might take the form of a multiple linear regression equation. For instance, a hypothetical model for antioxidant activity could be represented as:
log(1/IC₅₀) = β₀ + β₁(Descriptor A) + β₂(Descriptor B) + ... + βₙ(Descriptor n)
Where log(1/IC₅₀) represents the biological activity, and β coefficients indicate the contribution of each molecular descriptor.
In QSAR studies of phenolic compounds, several types of molecular descriptors have been found to correlate with their biological activities. These descriptors provide insights into the structural features that are crucial for a compound's function.
Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to a molecule's ability to donate or accept electrons, a key aspect of antioxidant activity. ucsb.edu Dipole moment and electrostatic potential are also important for receptor-ligand interactions. researchgate.net
Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a common descriptor that quantifies the hydrophobicity of a molecule, influencing its ability to cross cell membranes and interact with hydrophobic pockets in proteins.
Topological and Steric Descriptors: These descriptors relate to the size, shape, and connectivity of the molecule. Molar refractivity and molecular volume can be important for fitting into an enzyme's active site. researchgate.net
The following table provides an illustrative example of molecular descriptors that could be relevant in a QSAR study of this compound and related phenolic compounds.
| Descriptor Category | Descriptor Name | Description | Potential Relevance to Activity |
| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (antioxidant activity). |
| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |
| Electronic | Dipole Moment | A measure of the molecule's overall polarity. | Influences interactions with polar receptors. |
| Hydrophobic | logP | The logarithm of the octanol-water partition coefficient. | Affects membrane permeability and protein binding. |
| Topological | Molar Refractivity | A measure of the total polarizability of a mole of a substance. | Related to molecular volume and dispersion forces in binding. |
| Topological | Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | Influences membrane transport and bioavailability. |
This table is illustrative and the specific descriptors and their values would need to be calculated for a specific QSAR study.
Prediction of Metabolic Pathways and Products using In Silico Approaches
In silico methods are valuable tools for predicting the metabolic fate of xenobiotics like this compound. These approaches can forecast potential metabolic pathways, identify sites of metabolism, and estimate metabolic stability, providing crucial information in the early stages of drug development.
Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the phase I metabolism of many drugs and foreign compounds. nih.gov Molecular docking simulations can predict the binding orientation and affinity of a substrate, such as this compound, within the active site of different CYP isoforms.
A typical in silico workflow for CYP450 docking and oxidation site prediction would involve:
Selection of CYP Isoforms: Key human CYP isoforms involved in drug metabolism (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) are selected for the study. nih.gov
Molecular Docking: The 3D structure of this compound is docked into the active sites of the selected CYP isoforms. The docking process generates various binding poses, which are scored based on their predicted binding affinity. nih.gov
Identification of Oxidation Sites: The proximity and orientation of the substrate's atoms to the heme iron in the CYP active site are analyzed. The most likely sites of oxidation are those that are positioned closest to the reactive oxygen species of the heme group.
For this compound, the primary sites susceptible to CYP-mediated oxidation are the methoxy group and the aromatic ring. Based on studies of the related compound guaiacol (B22219), O-demethylation is a known metabolic pathway mediated by CYP enzymes. researchgate.netnsf.gov Additionally, hydroxylation of the aromatic ring is another plausible metabolic transformation. researchgate.net
The following table illustrates the potential primary metabolic reactions for this compound mediated by CYP450 enzymes.
| Metabolic Reaction | Predicted Product | Potential CYP Isoforms |
| O-Demethylation | 2-Acetoxyphenol (Catechol acetate) | CYP2A6, CYP2C9 |
| Aromatic Hydroxylation | Hydroxy-2-methoxyphenyl acetate | CYP1A2, CYP2D6, CYP3A4 |
| Ester Hydrolysis | Guaiacol and Acetic Acid | Carboxylesterases |
This table presents plausible metabolic pathways based on the structure of this compound and known metabolism of related compounds. The specific isoforms and products would require experimental validation.
Metabolic stability, often expressed as in vitro half-life (t½) in liver microsomes, is a critical parameter in drug discovery. bohrium.comnih.gov In silico models can predict the metabolic stability of a compound based on its chemical structure. These predictive models are typically built using machine learning algorithms, such as random forests or support vector machines, trained on large datasets of compounds with experimentally determined metabolic stability data. bohrium.comresearchgate.net
The prediction of metabolic stability for this compound would involve submitting its structure to a validated in silico model. The model would calculate a set of molecular descriptors for the compound and use its learned relationships to predict a classification (e.g., low, medium, or high stability) or a quantitative value for its half-life. Models like PredMS utilize random forest algorithms based on large compound databases to make such predictions. bohrium.comnih.gov
Environmental Fate and Degradation Studies of 2 Methoxyphenyl Acetate
Biodegradation Pathways in Environmental Matrices
Biodegradation involves the breakdown of organic compounds by microorganisms. This is a primary mechanism for the removal of many organic chemicals from the environment.
Limited direct data exists for the aerobic and anaerobic degradation of 2-methoxyphenyl acetate (B1210297) specifically. However, information on similar acetate esters, such as butyl acetate and 2-methoxyethanol (B45455) acetate, provides valuable insights. Acetate esters are generally considered to be readily biodegradable under both aerobic and anaerobic conditions. nih.govepa.gov
Under aerobic conditions, microorganisms are expected to initially hydrolyze the ester bond of 2-methoxyphenyl acetate, yielding 2-methoxyphenol and acetic acid. Both of these products are typically amenable to further microbial degradation. For instance, a 5-day Biological Oxygen Demand (BOD) test conducted on the related compound 2-methoxyethanol acetate indicated its susceptibility to microbial degradation. epa.gov Studies on butyl acetate have also shown it to be readily biodegradable in standard tests. nih.govnih.gov
Anaerobic degradation is also a plausible pathway. In anoxic environments, a diverse group of bacteria can utilize organic compounds. A denitrifying marine bacterium, for example, has been shown to degrade a range of compounds, and bacteria capable of metabolizing acetate are widespread. nih.gov The degradation would likely proceed through initial hydrolysis followed by the breakdown of the resulting aromatic and acidic components.
Microbial transformation involves specific enzymatic reactions that alter the structure of a chemical. The fungus Geotrichum sp. has been shown to be effective in the transformation of various acetoxy ketones. nih.gov This suggests that fungi and bacteria possessing esterase enzymes can readily initiate the degradation of this compound.
The primary microbial transformation is the hydrolysis of the ester linkage. Following this initial step, the resulting 2-methoxyphenol can undergo further transformations. These can include hydroxylation, demethylation, and ring cleavage, common pathways for the microbial degradation of aromatic compounds. The specific transformation products will depend on the microbial species present and the environmental conditions.
Abiotic Degradation Mechanisms
Abiotic degradation refers to the breakdown of a chemical through non-biological processes, such as chemical reactions with water (hydrolysis) or reactions induced by light (photolysis).
Hydrolysis is a significant abiotic degradation pathway for esters like this compound. The rate of hydrolysis is highly dependent on the pH of the surrounding medium. Carboxylic acid esters are susceptible to hydrolysis, and the reaction can be catalyzed by both acids and bases. epa.govnih.gov
Table 1: Predicted Hydrolysis Behavior of this compound based on Analogue Data
| Condition | Expected Rate | Primary Products |
|---|---|---|
| Acidic (pH < 7) | Slow to moderate | 2-Methoxyphenol, Acetic Acid |
| Neutral (pH = 7) | Slow | 2-Methoxyphenol, Acetic Acid |
Photolysis, or photodegradation, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. Aromatic compounds can absorb UV light, leading to photo-induced transformations. For related methoxyphenyl compounds, UV irradiation has been shown to cause decomposition. rsc.org
The photolytic degradation of this compound in the atmosphere or surface waters is expected to occur. The process could involve the cleavage of the ester bond or transformations of the aromatic ring. Atmospheric photo-oxidation, driven by reactions with hydroxyl radicals, is a likely fate for volatile organic compounds. nih.gov The half-life for this process would depend on factors like sunlight intensity and the concentration of atmospheric oxidants.
Identification and Characterization of Degradation Products and Metabolites
The degradation of this compound, whether through biotic or abiotic pathways, results in the formation of various intermediate products and metabolites.
The primary and most predictable degradation products from hydrolysis are 2-methoxyphenol and acetic acid . epa.gov These initial products can then be further broken down.
Under microbial action, a wider array of metabolites can be formed. Based on studies of similar aromatic compounds, potential metabolites could include hydroxylated and demethylated derivatives. For instance, the microbial metabolism of the guaiacol (B22219) (2-methoxyphenol) structure can lead to catechols and further to ring-fission products. Potential intermediates could include compounds like 4-hydroxy-3-methoxybenzaldehyde (vanillin) or related oxidized forms if further microbial oxidation occurs. matrixscientific.com Other identified related compounds that could theoretically be part of complex degradation pathways include 4-(Hydroxymethyl)-2-methoxyphenyl acetate . nih.govchemsrc.com
Table 2: Potential Degradation Products and Metabolites of this compound
| Compound Name | Chemical Formula | Formation Pathway |
|---|---|---|
| 2-Methoxyphenol | C₇H₈O₂ | Hydrolysis (Abiotic/Biotic) |
| Acetic Acid | C₂H₄O₂ | Hydrolysis (Abiotic/Biotic) |
| 4-Acetoxy-3-methoxybenzaldehyde | C₁₀H₁₀O₄ | Microbial Oxidation |
| 4-(Hydroxymethyl)-2-methoxyphenyl acetate | C₁₀H₁₂O₄ | Microbial Transformation |
Environmental Distribution and Persistence Studies
The environmental distribution and persistence of a chemical compound are critical factors in assessing its potential environmental impact. For this compound, also known as guaiacyl acetate, these characteristics can be predicted using quantitative structure-activity relationship (QSAR) models, such as the EPI (Estimation Programs Interface) Suite™, which is widely used for regulatory purposes. chemsafetypro.comresearchgate.netosti.govnih.gov These models provide estimates for key environmental fate parameters based on the chemical's structure.
Upon release into the environment, this compound is expected to partition across various environmental compartments, including air, water, soil, and sediment. Its distribution is governed by its physicochemical properties, such as water solubility, vapor pressure, and the octanol-water partition coefficient (Log Kow).
The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, both biotic and abiotic. The primary degradation pathways include biodegradation, hydrolysis, and atmospheric photo-oxidation.
Abiotic Degradation:
Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms. For this compound, the most relevant abiotic degradation processes are hydrolysis and atmospheric photo-oxidation.
Hydrolysis: As an ester, this compound can undergo hydrolysis, a chemical reaction with water that splits the ester bond, yielding 2-methoxyphenol (guaiacol) and acetic acid. The rate of hydrolysis is pH-dependent. epa.gov For esters of carboxylic acids, hydrolysis can be a significant degradation pathway in aqueous environments. epa.gov The estimated hydrolysis half-life for this compound is influenced by the pH of the receiving waters.
Atmospheric Photo-oxidation: In the atmosphere, volatile and semi-volatile organic compounds can be degraded by reacting with photochemically produced free radicals, most notably the hydroxyl (•OH) radical. episuite.dev The rate of this reaction is a key determinant of the compound's atmospheric lifetime.
Biotic Degradation:
Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. This is often the most significant degradation pathway for many organic chemicals in soil and water. The structure of this compound, an acetate ester of a methoxyphenol, suggests it is likely to be biodegradable. Acetate esters are generally known to be susceptible to enzymatic hydrolysis by a wide range of microorganisms. chemsafetypro.com
The following tables present predicted environmental fate data for this compound, largely derived from the EPI Suite™ model for its synonym, guaiacyl acetate. thegoodscentscompany.com
Table 1: Predicted Environmental Distribution of this compound
| Parameter | Predicted Value | Interpretation | Source |
| Log Octanol-Water Partition Coefficient (Log Kow) | 1.38 | Indicates a low potential for bioaccumulation in aquatic organisms. | stenutz.eunih.gov |
| Water Solubility | 1505.2 mg/L | Moderately soluble in water, suggesting it can be transported in aqueous systems. | thegoodscentscompany.com |
| Henry's Law Constant | 3.83 x 10⁻⁶ atm-m³/mole | Suggests that volatilization from water surfaces to the atmosphere will be a slow but potential transport process. | thegoodscentscompany.com |
| Soil Adsorption Coefficient (Log Koc) | 1.94 (Koc = 87.1 L/kg) | Indicates low to moderate adsorption to soil and sediment, suggesting potential for leaching into groundwater. | thegoodscentscompany.com |
Table 2: Predicted Environmental Persistence (Half-life) of this compound
| Degradation Pathway | Environmental Compartment | Predicted Half-life | Interpretation | Source |
| Biodegradation | ||||
| Aerobic (Primary) | Water/Soil | 3.91 days | Expected to be the primary and relatively rapid degradation pathway in the presence of oxygen. | thegoodscentscompany.com |
| Aerobic (Ultimate) | Water/Soil | 2.91 weeks | Indicates complete breakdown to inorganic products occurs over a slightly longer timeframe. | thegoodscentscompany.com |
| Anaerobic | Sediment/Groundwater | Likely to biodegrade | The model suggests a probability of anaerobic biodegradation. | thegoodscentscompany.com |
| Abiotic Degradation | ||||
| Hydrolysis (pH 7) | Water | 89.6 days | A moderately significant degradation process in neutral waters. | thegoodscentscompany.com |
| Hydrolysis (pH 8) | Water | 8.96 days | Hydrolysis is significantly faster under alkaline conditions. | thegoodscentscompany.com |
| Atmospheric Photo-oxidation | Air | 5.1 hours | Rapid degradation is expected in the atmosphere due to reaction with hydroxyl radicals. | thegoodscentscompany.com |
Emerging Applications and Future Research Directions for 2 Methoxyphenyl Acetate
Novel Synthetic Applications in Organic Synthesis
2-Methoxyphenyl acetate (B1210297) is increasingly recognized as a valuable precursor and intermediate in the synthesis of complex organic molecules. Its reactivity and structural features are being leveraged in innovative synthetic methodologies.
One key area of interest is its role in acylation reactions. The synthesis of 2-methoxyphenyl acetate itself is a classic example of O-acylation, typically achieved through the reaction of guaiacol (B22219) with acetic anhydride (B1165640). chemicalbook.comresearchgate.net This reaction is fundamental in organic chemistry and serves as a basis for more complex transformations. For instance, the Fries rearrangement of this compound can be employed to synthesize valuable hydroxyacetophenones, which are important pharmaceutical intermediates. researchgate.net
Furthermore, the methoxyphenyl moiety is a common structural motif in various multicomponent reactions (MCRs). While not always starting directly from this compound, these reactions highlight the synthetic utility of this structural unit. For example, derivatives of methoxyphenyl compounds are used in the synthesis of complex heterocyclic structures like furo[3,2-h]quinolines. mdpi.com These reactions often proceed with high atom economy and efficiency, aligning with the principles of modern organic synthesis.
The development of novel synthetic routes utilizing this compound and its derivatives is an active area of research. The following table summarizes some of the synthetic transformations involving the 2-methoxyphenyl group, indicating the potential for this compound in these areas.
| Reaction Type | Reactants | Product Type | Significance |
| O-Acylation | Guaiacol, Acetic Anhydride | This compound | Fundamental synthesis of the title compound. chemicalbook.comresearchgate.net |
| Fries Rearrangement | This compound | Hydroxyacetophenones | Access to important pharmaceutical building blocks. researchgate.net |
| Multicomponent Reaction | 8-hydroxyquinoline, 4-methoxyphenylglyoxal, Meldrum's acid | Furo[3,2-h]quinoline derivative | Efficient synthesis of complex heterocyclic systems. mdpi.com |
| Williamson Ether Synthesis | Eugenol (B1671780) (related structure), Ethyl chloroacetate | Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate | Synthesis of functionalized ethers with potential applications. walisongo.ac.id |
Future research in this area is expected to focus on expanding the repertoire of reactions where this compound can be used as a key starting material or intermediate. This includes its application in transition-metal-catalyzed cross-coupling reactions and the development of stereoselective transformations.
Potential in Materials Science Research
The unique electronic and structural properties of the 2-methoxyphenyl group suggest that this compound could be a valuable component in the design of new materials. While direct applications of this compound in materials science are still emerging, research on related compounds provides a strong indication of its potential.
One promising area is in the development of organic light-emitting diodes (OLEDs). The efficiency and stability of OLEDs are highly dependent on the molecular structure of the organic materials used. osti.gov Research has shown that platinum complexes incorporating moieties structurally similar to the methoxyphenyl group can act as efficient emitters in OLEDs. osti.gov The electronic properties of the methoxy (B1213986) group can be fine-tuned to optimize the performance of these devices. The use of exciplex-forming co-hosts in OLEDs, which can enhance efficiency, is another area where derivatives of this compound could play a role. rsc.org
Another potential application lies in the field of liquid crystals. The rod-like shape and polarizability of molecules containing the methoxyphenyl group are desirable characteristics for liquid crystalline materials. mdpi.com For example, long rod-like liquid crystals containing azobenzene (B91143) units have been synthesized and shown to exhibit a wide range of liquid crystal phases. mdpi.com While not a direct application of this compound, this demonstrates the potential of incorporating this structural unit into more complex molecules to create advanced materials with tunable phase behavior. The hydrothermal treatment of waste from liquid crystal displays has also been explored for the production of acetic acid, highlighting a link between these materials and acetate chemistry. researchgate.net
The table below outlines potential applications of this compound derivatives in materials science based on research on related compounds.
| Application Area | Relevant Compound Type | Key Properties | Potential Role of this compound |
| Organic Light-Emitting Diodes (OLEDs) | Platinum complexes with substituted phenyl ligands | Photoluminescent efficiency, stability | As a precursor for emitter or host materials. osti.govrsc.org |
| Liquid Crystals | Rod-like molecules with polar groups | Anisotropic properties, phase behavior | As a building block for liquid crystalline molecules. mdpi.com |
Future investigations will likely focus on the synthesis and characterization of polymers and other advanced materials derived from this compound to explore their optical, electronic, and thermal properties.
Development of New Bioactive Compounds and Prodrugs
The 2-methoxyphenyl structural motif is present in numerous biologically active compounds, suggesting that this compound could serve as a valuable scaffold or precursor for the development of new therapeutic agents.
Research has shown that derivatives of methoxyphenyl compounds can exhibit a range of biological activities, including anticancer effects. For instance, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), a compound with a similar core structure, has been shown to suppress breast cancer progression by targeting key signaling pathways. nih.gov This highlights the potential of the methoxyphenyl group as a pharmacophore in the design of new anticancer drugs.
Furthermore, this compound can be considered in the context of prodrug design. A prodrug is an inactive compound that is converted into an active drug in the body. The acetate group in this compound could potentially be cleaved by esterases in the body to release a pharmacologically active phenol. This strategy is commonly used to improve the bioavailability of drugs. nih.gov While specific prodrugs based on this compound are not yet widely reported, the principle is well-established in medicinal chemistry. The synthesis of compounds like 2-(4-allyl-2-methoxy phenoxy)-N,N-bis(2-hydroxyethyl) acetamide (B32628) from the related natural product eugenol for potential antibacterial applications further underscores the utility of this chemical class in drug discovery. kemdikbud.go.id
The following table summarizes the potential roles of this compound in the development of bioactive compounds.
| Area of Development | Example of Related Compound/Concept | Biological Activity/Purpose | Potential Application of this compound |
| Anticancer Agents | (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) | Suppression of breast cancer progression | As a scaffold for new anticancer compounds. nih.gov |
| Prodrug Design | General principle of ester-based prodrugs | Improved bioavailability | As a prodrug to deliver a bioactive phenol. nih.gov |
| Antibacterial Agents | 2-(4-allyl-2-methoxy phenoxy)-N,N-bis(2-hydroxyethyl) acetamide | Potential antibacterial activity | As a precursor for novel antibacterial agents. kemdikbud.go.id |
Future research in this domain will likely involve the synthesis of libraries of compounds derived from this compound and their screening for various biological activities. Additionally, the development of targeted prodrugs based on this scaffold could lead to new therapeutic options for a range of diseases.
Interdisciplinary Research Collaborations and Translational Studies
The emerging applications of this compound necessitate a collaborative and interdisciplinary approach to research. To fully realize the potential of this compound, expertise from various scientific disciplines must be integrated.
In the realm of medicinal chemistry, the development of new bioactive compounds and prodrugs based on this compound requires close collaboration between synthetic organic chemists, who design and prepare the molecules, and biologists and pharmacologists, who evaluate their efficacy and mechanism of action. Translational studies, which aim to bridge the gap between laboratory research and clinical application, are crucial for advancing any promising new therapeutic agent. This involves preclinical testing in animal models and, eventually, human clinical trials.
Similarly, in materials science, the creation of novel materials from this compound depends on the synergy between chemists and materials scientists or engineers. Chemists can focus on the synthesis and molecular design, while materials scientists can characterize the physical and chemical properties of the resulting materials and explore their potential applications in devices like OLEDs or liquid crystal displays.
The development of sustainable chemical processes involving this compound also benefits from interdisciplinary collaboration. Chemical engineers can work with chemists to scale up green synthesis methods, while environmental scientists can assess the life cycle and environmental impact of the new processes and products.
The following table illustrates the key disciplines involved in advancing research on this compound.
| Research Area | Key Collaborating Disciplines | Goal of Collaboration |
| Bioactive Compounds | Organic Chemistry, Biology, Pharmacology, Medicine | Discovery and development of new drugs. |
| Materials Science | Chemistry, Materials Science, Engineering, Physics | Creation and application of new functional materials. |
| Sustainable Chemistry | Chemistry, Chemical Engineering, Environmental Science | Development of greener and more efficient chemical processes. |
Fostering these interdisciplinary collaborations will be essential for accelerating the pace of discovery and innovation in the field of this compound research and for translating fundamental scientific findings into practical applications.
Sustainable Chemistry Considerations in this compound Research
In line with the growing emphasis on green chemistry, the research and application of this compound are increasingly being viewed through the lens of sustainability. sustainablechemistrycatalyst.org This involves developing more environmentally friendly methods for its synthesis and use, as well as exploring its potential as a building block in sustainable chemical processes.
One key area of focus is the use of biocatalysis. Enzymes can be used to carry out chemical transformations with high selectivity and under mild conditions, reducing the need for harsh reagents and minimizing waste. nih.govnih.gov For example, lipases could potentially be used for the synthesis or hydrolysis of this compound in a more sustainable manner than traditional chemical methods. frontiersin.org The vapor phase acylation of guaiacol over solid acid catalysts like zeolites is another approach that can lead to greener processes by avoiding the use of corrosive liquid acids and simplifying product purification. researchgate.net
The use of this compound, which can be derived from the natural product guaiacol, also aligns with the principles of using renewable feedstocks. vinatiorganics.com Guaiacol is a component of wood creosote (B1164894) and can be obtained from lignin, a major component of biomass. As such, this compound has the potential to be a bio-based chemical building block.
The following table highlights key sustainable chemistry considerations related to this compound.
| Sustainable Approach | Description | Relevance to this compound |
| Biocatalysis | Use of enzymes to catalyze chemical reactions. | Potential for greener synthesis and modification of this compound. nih.govnih.govfrontiersin.org |
| Green Solvents | Use of environmentally benign solvents. | Reducing the environmental impact of synthetic processes involving this compound. |
| Renewable Feedstocks | Use of starting materials derived from biomass. | This compound can be derived from guaiacol, a bio-based chemical. vinatiorganics.com |
| Solid Acid Catalysis | Use of solid catalysts to replace liquid acids. | Greener synthesis of this compound and its derivatives. researchgate.net |
By incorporating these sustainable chemistry principles, the research and industrial application of this compound can be advanced in a way that is both economically viable and environmentally responsible. Future efforts will likely focus on developing and optimizing these green approaches to further enhance the sustainability profile of this versatile compound.
Q & A
Basic Research Questions
Q. What are the key spectroscopic and chromatographic techniques for characterizing 2-Methoxyphenyl acetate?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify the methoxy (-OCH), acetate (-OAc), and aromatic proton environments. The methoxy group typically resonates at δ ~3.8 ppm, while the acetate methyl appears at δ ~2.1 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak at m/z 166.17 (CHO) and fragmentation patterns (e.g., loss of acetate group) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Detect ester C=O stretching (~1740 cm) and methoxy C-O vibrations (~1250 cm) .
- HPLC-Purity Analysis : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity, using acetonitrile/water gradients for separation .
Q. What are the optimal storage conditions for maintaining the stability of this compound?
- Methodological Answer :
- Store at -20°C in airtight, light-resistant containers to prevent hydrolysis of the acetate group. Use desiccants to minimize moisture exposure, as ester groups are prone to hydrolytic degradation .
- For short-term use, refrigeration (4°C) is acceptable if the compound is used within 1–2 weeks. Verify stability via periodic HPLC analysis .
Q. How can researchers distinguish this compound from structurally similar compounds (e.g., 2-Methoxyphenylacetic acid)?
- Methodological Answer :
- Functional Group Differentiation : Use IR to identify the absence of a carboxylic acid O-H stretch (~2500–3300 cm) in the acetate derivative.
- Chromatographic Retention Times : Compare HPLC retention times under identical conditions; the acetate ester elutes earlier than the acid due to reduced polarity .
- Mass Spectrometry : Observe the molecular ion difference (2-Methoxyphenylacetic acid: CHO, m/z 166.17; the acid has a hydroxyl group instead of acetate) .
Advanced Research Questions
Q. How can discrepancies in reported melting points (e.g., 122–125°C vs. 69–70°C) for related compounds be resolved?
- Methodological Answer :
- Purity Assessment : Contradictions often arise from impurities. Use DSC (Differential Scanning Calorimetry) to determine the sharpness of the melting endotherm; a broad peak indicates impurities .
- Polymorphism Screening : Perform X-ray crystallography to identify crystalline forms. For example, 2-Methoxyphenylacetic acid (CAS 93-25-4) has a higher mp (122–125°C) due to hydrogen-bonded dimer formation, whereas acetate derivatives lack this .
Q. What synthetic challenges arise in multi-step syntheses of this compound derivatives, and how can they be mitigated?
- Methodological Answer :
- Ester Hydrolysis : During etherification or coupling reactions, protect the acetate group using tert-butyloxycarbonyl (Boc) or trimethylsilyl (TMS) groups .
- Purification Issues : Use silica gel chromatography with ethyl acetate/hexane gradients (e.g., 20–40% EtOAc) to separate polar byproducts. For complex mixtures, employ preparative HPLC .
- Reductive Amination : Optimize conditions (e.g., ammonium formate/Pd/C vs. NaBH) to avoid over-reduction of the methoxy or acetate groups .
Q. How can this compound be utilized in drug delivery systems?
- Methodological Answer :
- Prodrug Design : The acetate ester can serve as a hydrolyzable prodrug moiety. Test hydrolysis kinetics in simulated physiological buffers (pH 7.4, 37°C) using LC-MS to monitor release rates .
- Lipid Nanoparticle Formulation : Incorporate the compound into lipid-based carriers (e.g., liposomes) and assess encapsulation efficiency via dialysis or ultracentrifugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
